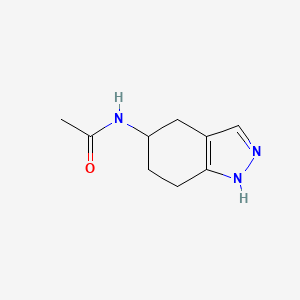

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide” is a compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a ring structure with at least two different elements as part of its ring .

Molecular Structure Analysis

The molecular structure of “N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide” is characterized by a tetrahydroindazole core, which is a type of indazole that has four hydrogen atoms added to its structure . The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-1-2-7-5 (3-6)4-9-10-7;/h4,6H,1-3,8H2, (H,9,10);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide” include a molecular weight of 173.65 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The core structure of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is related to indazole, which is known for its antimicrobial properties. Compounds with this moiety have been found to exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp. , Pseudomonas aeruginosa , Proteus spp. , and Escherichia coli . This suggests potential applications in developing new antimicrobial agents that could be used to treat infections caused by these bacteria.

Analgesic Properties

Indazole derivatives, including those similar to N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide, have been studied for their analgesic effects. These compounds can potentially be used to develop new pain-relief medications, particularly for conditions where inflammation is a contributing factor to pain .

Anti-inflammatory Uses

The anti-inflammatory potential of indazole derivatives is significant, as they have been shown to reduce inflammation in various models. This property is crucial for the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .

Antitumor Activity

Indazole compounds have been reported to exhibit antitumor activities. The structural similarity of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide to these compounds suggests it may also possess antitumor properties, which could be explored for cancer therapy applications .

Antidiabetic Effects

Some indazole derivatives have shown promise in the treatment of diabetes by modulating blood sugar levels. Research into the applications of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide could uncover new avenues for antidiabetic therapies .

Neuroprotective Applications

Indazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigating the neuroprotective potential of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide might lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Wirkmechanismus

Target of Action

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is a derivative of the indazole family Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can inhibit the production of certain inflammatory mediators in a concentration-dependent manner .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various biochemical pathways related to inflammation and pain.

Result of Action

Indazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may modulate cellular processes related to inflammation .

Eigenschaften

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h5,8H,2-4H2,1H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEVYUJEEWNTMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)